molecular formula C9H11ClN2O B14806871 N,2-dimethyl-1,3-benzoxazol-5-amine;hydrochloride

N,2-dimethyl-1,3-benzoxazol-5-amine;hydrochloride

Cat. No.: B14806871
M. Wt: 198.65 g/mol
InChI Key: MDTIYWCBYYYIJL-UHFFFAOYSA-N
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Description

N,2-dimethyl-1,3-benzoxazol-5-amine;hydrochloride is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a fused ring system. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-1,3-benzoxazol-5-amine typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions can vary, but they often involve heating the reactants in a suitable solvent such as dimethyl sulfoxide (DMSO) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives, including N,2-dimethyl-1,3-benzoxazol-5-amine, often involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,2-dimethyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted benzoxazole derivatives.

Scientific Research Applications

N,2-dimethyl-1,3-benzoxazol-5-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,2-dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,2-dimethyl-1,3-benzoxazol-5-amine include other benzoxazole derivatives such as:

Uniqueness

N,2-dimethyl-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

N,2-dimethyl-1,3-benzoxazol-5-amine;hydrochloride

InChI

InChI=1S/C9H10N2O.ClH/c1-6-11-8-5-7(10-2)3-4-9(8)12-6;/h3-5,10H,1-2H3;1H

InChI Key

MDTIYWCBYYYIJL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC.Cl

Origin of Product

United States

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